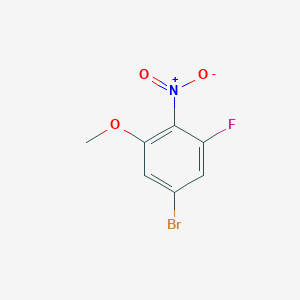

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGZBPZOEMCFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728473 | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137869-91-0 | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, delve into its molecular architecture to understand its reactivity, outline a strategic synthetic approach, and discuss its applications as a versatile building block in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound is a substituted nitrobenzene derivative whose value lies in the unique interplay of its four distinct functional groups. These groups provide multiple reactive handles for chemists to exploit in the construction of complex molecular architectures. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2][3] |

| Molecular Weight | 250.02 - 250.03 g/mol | [1][2][3] |

| CAS Number | 1137869-91-0 | [1][3] |

| Appearance | White to yellowish solid | [2] |

| Melting Point | 57-61°C | [2] |

| Boiling Point | 309.1 ± 37.0 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Molecular Structure and Functional Group Analysis

The strategic arrangement of the bromo, fluoro, methoxy, and nitro groups on the benzene ring dictates the compound's reactivity and makes it a valuable precursor in multi-step synthesis.

Caption: Molecular structure of this compound.

-

Bromo Group (Br): Positioned at C5, the bromine atom serves as an excellent leaving group. This functionality is critical for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental for creating carbon-carbon or carbon-heteroatom bonds.[4]

-

Fluoro Group (F): The fluorine atom at C1 is a bioisostere for a hydrogen atom but with profoundly different electronic properties. In drug development, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity (logP), and improve binding affinity to target proteins.[4][5]

-

Nitro Group (NO₂): As a strong electron-withdrawing group at C2, the nitro group significantly influences the electronic nature of the aromatic ring. Critically, it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, opening pathways to synthesize a vast array of amides, sulfonamides, and nitrogen-containing heterocyclic scaffolds common in active pharmaceutical ingredients (APIs).[4]

-

Methoxy Group (OCH₃): The methoxy group at C3 is an electron-donating group that can influence the regioselectivity of further chemical transformations on the aromatic ring.

Strategic Synthesis Pathway

The preparation of this compound is a multi-step process requiring careful control of regioselectivity. A plausible synthetic route begins with a commercially available precursor, such as 2-bromo-4-fluoro-6-nitrophenol.

Caption: Synthesis via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the methylation of the hydroxyl group of the precursor to yield the final product. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the Sₙ2 reaction without promoting side reactions.

-

Preparation: To a solution of 2-bromo-4-fluoro-6-nitrophenol in acetone, add anhydrous potassium carbonate (K₂CO₃) as a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Reaction: Add iodomethane (CH₃I) dropwise to the suspension at room temperature. Iodomethane is an excellent methylating agent due to the good leaving group ability of iodide.

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[6]

This self-validating protocol relies on TLC to confirm the conversion of the starting material, ensuring the reaction has proceeded to completion before initiating the purification steps.

Applications in Research and Drug Development

The true utility of this compound is as a versatile chemical intermediate. Its functional groups allow for sequential and orthogonal chemical modifications, making it a valuable building block for synthesizing complex target molecules.

-

Pharmaceutical Scaffolding: It is frequently used to create novel compounds for evaluation as anti-cancer, anti-inflammatory, or antiviral agents.[4]

-

Fragment-Based Drug Design: The molecule can serve as a starting fragment that can be elaborated upon. For instance, the bromine can be replaced via a Suzuki coupling to add another aromatic ring, while the nitro group is reduced and functionalized to interact with a specific pocket of a target enzyme or receptor.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the unique electronic and steric properties imparted by the substituents are valuable in the development of new pesticides and herbicides.[7]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling under controlled laboratory conditions.

Hazard Profile:

-

Signal Word: Warning[1]

-

Hazard Statements:

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][9]

-

Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular architects. Its precisely arranged functional groups offer a pre-packaged solution for introducing key structural motifs into complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of science and medicine.

References

- 1. labsolu.ca [labsolu.ca]

- 2. chembk.com [chembk.com]

- 3. This compound | 1137869-91-0 | MVB86991 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: A Versatile Building Block for Advanced Organic Synthesis

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized aromatic scaffolds is perpetual. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene has emerged as a highly valuable and versatile building block, empowering chemists to construct complex molecular architectures. Its unique arrangement of four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—provides a rich platform for a multitude of selective chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant molecules. We will delve into the causality behind experimental choices for key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Compound Profile: Properties and Safety

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The structural and physical properties of this compound (CAS Number: 1137869-91-0) are summarized below. These characteristics are fundamental to its behavior in various reaction media and purification processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| Appearance | White to yellowish solid | [3] |

| Melting Point | 57-61 °C | [3] |

| Boiling Point | ~309 °C (Predicted) | [3] |

| Solubility | Soluble in common organic solvents | [3] |

| InChI Key | InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | [1] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. The compound is classified as an irritant.[3][4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

-

Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[4]

-

Store in a cool, dry place in a tightly sealed container.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[4][5][6]

Synthesis of the Core Scaffold

The preparation of this compound is a multi-step process that requires careful control of regioselectivity. A common synthetic strategy involves the nitration of a pre-functionalized benzene derivative.

A plausible route begins with 2-bromo-4-fluoro-6-nitrophenol, which is then methylated to yield the target compound.[7] The choice of a methylating agent like iodomethane in the presence of a suitable base allows for the efficient formation of the methoxy ether.

Representative Synthetic Protocol: Methylation

This protocol describes the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a structural isomer, from the corresponding phenol, illustrating the general principle.[7]

-

Setup: To a solution of 2-bromo-4-fluoro-6-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: Stir the suspension at room temperature and add iodomethane (CH₃I, 1.2-1.5 eq) dropwise.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1137869-91-0 | MVB86991 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Introduction

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in organic synthesis and drug discovery. Its chemical structure, featuring a brominated and nitrated benzene ring with fluoro and methoxy substitutions, suggests a complex physicochemical profile that is critical for its handling, formulation, and development. Understanding the solubility and stability of this compound is paramount for researchers in designing experiments, developing formulations, and ensuring the reliability of their results.

This guide provides a comprehensive overview of the known properties of this compound and, more importantly, offers detailed, field-proven protocols for determining its solubility and stability. The methodologies described herein are based on established scientific principles and regulatory guidelines, empowering researchers to generate robust and reliable data for their specific applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data in peer-reviewed literature is limited.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |

| Molecular Weight | 250.02 g/mol | [3] |

| Appearance | White to yellowish solid | [1] |

| Melting Point | 57-61°C | [1] |

| Boiling Point | 255-256°C | [1] |

| Purity | Typically ≥98% | [3] |

Solubility Profile: A Blend of Prediction and Practical Determination

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and formulation possibilities. Based on its structure, this compound is anticipated to be poorly soluble in water and more soluble in common organic solvents.[1] The presence of polar groups like the nitro and methoxy groups may impart some polarity, but the overall aromatic and halogenated nature suggests a preference for less polar environments.

For a closely related isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, the solubility has been described as very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] This provides a useful starting point for solvent selection when determining the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a thermodynamic method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a range of aqueous and organic solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))[5]

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.[6]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-validated, stability-indicating HPLC method is crucial for accurate quantification.[7]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Interpretation: The results should be tabulated to provide a clear comparison of the compound's solubility across the different solvents.

Solubility Testing Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are undertaken to identify potential degradation products and establish degradation pathways.[8]

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[8]

Objective: To evaluate the stability of the compound under acidic, basic, oxidative, thermal, and photolytic conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)[8]

-

Suitable solvent for stock solution (e.g., methanol or acetonitrile)

-

pH meter

-

Oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[8]

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.[8]

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.[8]

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw samples, dilute, and analyze by HPLC.[8]

-

Thermal Degradation: Expose a known amount of the solid compound to dry heat at 80°C in an oven for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze by HPLC.[8]

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. Analyze both samples by HPLC.[8]

-

Analysis: For all conditions, analyze the stressed samples against a control sample (stored under normal conditions) using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products.[7]

Forced Degradation Study Workflow

Caption: Workflow for forced degradation stability testing.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Safety Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] A recommended shelf life of 1460 days has been indicated by one supplier.[2]

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can obtain robust data to support their research and development activities. The structural similarity to other known compounds allows for rational starting points in experimental design. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, paving the way for the successful application of this compound in its intended field.

References

A Spectroscopic Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended to serve as a valuable resource for researchers, enabling them to identify and characterize this molecule, and to provide a framework for the spectroscopic analysis of related compounds.

Molecular Structure and Key Features

This compound possesses a highly substituted benzene ring, which gives rise to a unique and informative spectroscopic fingerprint. The interplay of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, the electron-donating methoxy (-OCH₃) group, and the electronegative fluoro (-F) atom dictates the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns.

Molecular Formula: C₇H₅BrFNO₃[1][2]

Molecular Weight: 250.02 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group. The substitution pattern leaves two protons on the aromatic ring.

| Predicted Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| 1 | H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | 1H |

| 2 | H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 2-3 Hz | 1H |

| 3 | -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H |

Expertise & Experience:

-

Causality of Chemical Shifts: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group at C-2 is strongly electron-withdrawing, deshielding the adjacent protons. The fluorine at C-1 and bromine at C-5 are also electron-withdrawing. The methoxy group at C-3 is electron-donating. The H-4 proton is expected to be downfield due to the ortho bromine and para fluorine. The H-6 proton will be influenced by the ortho methoxy and para nitro groups.

-

Coupling Patterns: The two aromatic protons (H-4 and H-6) will exhibit splitting due to coupling with each other (meta coupling, J ≈ 2-3 Hz) and with the fluorine atom. The coupling to fluorine will be different for each proton due to the number of bonds separating them (ortho vs. para coupling). The methoxy protons will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon.

| Predicted Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C-F | ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| 2 | C-NO₂ | ~148 - 152 |

| 3 | C-OCH₃ | ~145 - 150 |

| 4 | C-H (C-6) | ~115 - 120 (d, JCF ≈ 20-25 Hz) |

| 5 | C-Br | ~110 - 115 |

| 6 | C-H (C-4) | ~110 - 115 (d, JCF ≈ 5-10 Hz) |

| 7 | -OCH₃ | ~55 - 60 |

Expertise & Experience:

-

Influence of Substituents: The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the highly electronegative fluorine (C-1) will be found at a very low field and will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons bearing the nitro (C-2) and methoxy (C-3) groups will also be downfield. The carbon attached to bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling. The carbon directly bonded to fluorine will show a large coupling constant, while other carbons in the ring will show smaller couplings depending on their proximity to the fluorine atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -OCH₃ |

| 1600 - 1575, 1500 - 1400 | C=C stretch | Aromatic ring |

| 1550 - 1500, 1350 - 1300 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| 1250 - 1200 | C-O stretch | Aryl ether |

| 1100 - 1000 | C-F stretch | Fluoroaromatic |

| 700 - 500 | C-Br stretch | Bromoaromatic |

Expertise & Experience:

-

Diagnostic Peaks: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of a strong C-O stretching band for the aryl ether and a C-F stretching band will further confirm the structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 250 / 252 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 220 / 222 | [M - NO]⁺ |

| 205 / 207 | [M - NO₂]⁺ |

| 171 | [M - Br]⁺ |

| 126 | [M - Br - NO₂]⁺ |

Expertise & Experience:

-

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity.

-

Fragmentation: The molecule is expected to fragment through the loss of the nitro group (as NO or NO₂) and the bromine atom. The relative abundance of the fragment ions will depend on their stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

Diagram of NMR Workflow:

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction on the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks to the corresponding nuclei in the molecule.

-

IR Spectroscopy

Diagram of IR Workflow:

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument's software will automatically perform the background subtraction.

-

Identify the major absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry

Diagram of MS Workflow:

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the mode).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the principles behind them, researchers can more effectively identify and characterize this compound in their synthetic and developmental workflows. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data.

References

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a polysubstituted aromatic compound, has emerged as a highly versatile intermediate. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and novel molecular architectures. This technical guide provides an in-depth exploration of the potential research applications of this valuable synthetic precursor, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1137869-91-0 | [1] |

| Molecular Formula | C₇H₅BrFNO₃ | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| Appearance | White to yellowish solid | [2] |

| Melting Point | 57-61 °C | [2] |

| Boiling Point | 255-256 °C | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic ring, making it a hub for several key transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom, situated ortho to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to highly functionalized benzene derivatives.

Application in the Synthesis of BET Inhibitor Precursors

A notable application of this reactivity is demonstrated in the synthesis of precursors for Bromodomain and Extra-Terminal domain (BET) inhibitors, a promising class of anti-cancer agents.[3] In a key synthetic step, this compound is reacted with methylamine to yield 5-bromo-3-methoxy-N-methyl-2-nitroaniline.

Workflow for the Synthesis of a BET Inhibitor Precursor

Caption: Synthetic pathway from this compound to a BET inhibitor.

Experimental Protocol: Synthesis of 5-bromo-3-methoxy-N-methyl-2-nitroaniline

This protocol is adapted from the procedure described in US Patent 9,890,166 B2.[3]

Materials:

-

This compound (1.0 eq)

-

Methylamine solution (e.g., 40% in water or 2M in THF) (1.2-1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the methylamine solution to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-methoxy-N-methyl-2-nitroaniline.

Reduction of the Nitro Group to an Aniline

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This reduction is a cornerstone in the synthesis of many pharmaceuticals and functional materials, as the resulting aniline is a key precursor for the formation of amides, sulfonamides, and various heterocyclic systems.

General Reaction Scheme

Caption: Reduction of the nitro group to form a substituted aniline.

Representative Experimental Protocol: Reduction of a Substituted Nitrobenzene

Materials:

-

Substituted nitrobenzene (e.g., this compound) (1.0 eq)

-

Iron powder (3.0-5.0 eq)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, create a slurry of the nitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Slowly add glacial acetic acid dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

-

Purify the product by column chromatography or recrystallization if necessary.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups. This versatility is crucial for the construction of complex molecular scaffolds in drug discovery and materials science.

Conceptual Workflow for Suzuki Cross-Coupling

Caption: Suzuki cross-coupling reaction of this compound.

Representative Experimental Protocol: Suzuki Cross-Coupling of a Bromoaniline Derivative

Direct experimental protocols for cross-coupling reactions starting from this compound were not found in the initial search. However, the following is a general procedure for the Suzuki-Miyaura coupling of an ortho-bromoaniline, which is a plausible downstream product of our target molecule after nitro group reduction.

Materials:

-

Bromoaniline derivative (1.0 eq)

-

Boronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

To a reaction vessel, add the bromoaniline derivative, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the coupled product.

Conclusion

This compound is a strategically functionalized aromatic building block with significant potential in various research and development sectors. Its capacity to undergo selective nucleophilic aromatic substitution, nitro group reduction, and transition metal-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of complex and biologically active molecules. The protocols and workflows outlined in this guide serve as a foundation for researchers to explore and exploit the synthetic versatility of this compound in their pursuit of novel chemical entities.

References

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Complex Molecule Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. We will explore its synthesis, unique reactivity, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven applications.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted benzene derivative with the chemical formula C₇H₅BrFNO₃ and a molecular weight of 250.02 g/mol .[1] Its CAS number is 1137869-91-0.[2] The strategic arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic landscape on the aromatic ring, making it a versatile and highly sought-after building block in modern organic synthesis.

The presence of these distinct functionalities allows for a programmed, sequential, and regioselective approach to the construction of complex molecular architectures. This guide will delve into the specific roles of each substituent and how they can be exploited to achieve desired synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| Appearance | White to yellowish solid | |

| Molecular Formula | C₇H₅BrFNO₃ | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| CAS Number | 1137869-91-0 | [2] |

| Melting Point | 57-61°C | |

| Boiling Point | 255-256°C | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound: A Plausible Synthetic Pathway

While the synthesis of this molecule can be complex, a general and logical route can be proposed based on established organic chemistry principles. This pathway involves the sequential introduction of the various functional groups onto the benzene ring.

A plausible synthetic route starts with a readily available substituted anisole, such as 4-bromo-2-fluoroanisole. The synthesis would then proceed through a nitration step to introduce the nitro group. The directing effects of the existing substituents are crucial in determining the position of the incoming nitro group.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

The Versatile Reactivity of this compound: A Trifecta of Opportunities

The synthetic utility of this compound stems from the distinct reactivity of its three key functional handles: the fluorine atom, the bromine atom, and the nitro group. This allows for a modular approach to molecule construction.

Nucleophilic Aromatic Substitution (SₙAr) at the Fluorine Position

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in SₙAr reactions. This reactivity is a cornerstone of its application in building complex molecules, particularly in the introduction of nitrogen-based nucleophiles.

Reaction Logic:

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.

A prime example of this reactivity is found in the synthesis of precursors for imidazopyrrolidine derivatives, which have been investigated as inhibitors of BET bromodomains for potential cancer therapy.[2]

Experimental Protocol: Synthesis of N-methyl-5-bromo-3-methoxy-2-nitroaniline [2]

-

Reactants: A mixture of this compound (5.5 g, 22 mmol) and a 2 M solution of methylamine in THF (44 ml) is prepared.

-

Reaction Conditions: The reaction mixture is slowly heated to 75°C.

-

Reaction Time: The mixture is maintained at 75°C for 2 hours.

-

Work-up: After cooling to room temperature, the solid is filtered off and discarded. The filtrate is concentrated to yield the desired product.

This reaction demonstrates the selective displacement of the fluorine atom by the amine nucleophile, a transformation that is both efficient and highly regioselective due to the electronic activation provided by the nitro group.

Palladium-Catalyzed Cross-Coupling at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

The ability to perform these reactions in the presence of the other functional groups on the ring highlights the chemoselectivity that can be achieved with this intermediate.

Reduction of the Nitro Group to an Amine

The nitro group can be readily and selectively reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations. This is a crucial step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized through:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

-

Reductive amination: Reaction with aldehydes or ketones.

A relevant example is the reduction of the closely related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, to 4-fluoro-3-methoxyaniline, a valuable intermediate in its own right.[3] This transformation is typically achieved through catalytic hydrogenation.

Conceptual Protocol: Catalytic Hydrogenation of the Nitro Group

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]

-

Hydrogen Source: The reaction is carried out under a hydrogen atmosphere, often at elevated pressure (≥ 5 bar).[3]

-

Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

-

Temperature: The reaction may require heating (e.g., at least 50°C) to proceed at a reasonable rate.[3]

This reduction is generally highly selective for the nitro group, leaving the other halogen substituents intact.

Strategic Application in Drug Discovery: A Case Study

The multifaceted reactivity of this compound makes it an ideal starting material for the synthesis of complex, biologically active molecules. As previously mentioned, its use in the synthesis of imidazopyrrolidine derivatives as BET inhibitors for cancer treatment is a compelling example.[2]

Synthetic Strategy Overview:

References

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Introduction: Addressing a Challenging Substrate

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This guide focuses on a particularly challenging substrate: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene . The unique substitution pattern of this aryl bromide presents a confluence of electronic and steric factors that demand careful consideration for successful C–N coupling.

Substrate Analysis:

-

Electron-Deficient Ring: The presence of two powerful electron-withdrawing groups, a nitro group (–NO₂) and a fluorine (–F) atom, significantly deactivates the aromatic ring. This electronic feature can facilitate the initial oxidative addition step, which is often rate-limiting, but may complicate the final reductive elimination.[3]

-

Steric Hindrance: The ortho-nitro and ortho-fluoro substituents flank the bromine atom, creating a sterically congested environment around the reaction center. This hindrance can impede the approach of the palladium catalyst and the amine coupling partner, necessitating the use of bulky ligands to create an effective catalytic pocket.[4][5][6]

These characteristics place the substrate in the class of "electron-deficient" and "sterically hindered" aryl halides, for which specialized, state-of-the-art Buchwald-Hartwig catalyst systems are required.[7] This document provides a detailed examination of the mechanistic principles, a guide to selecting optimal reaction components, and a robust, field-tested protocol for researchers targeting this class of molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar–Br) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[10][11]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C–N bond of the product (Ar–NR₂) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

A competing side reaction, β-hydride elimination, can occur from the Pd(II)-amido complex, leading to hydrodehalogenation of the starting material and formation of an imine.[1][12] The use of bulky ligands helps to suppress this undesired pathway by promoting reductive elimination.

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Component Selection for a Challenging Substrate

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

While numerous palladium sources can be used, Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or preformed Pd(0) complexes are often effective.[13] However, for consistency and ease of use, air-stable Pd(II) precatalysts like Pd(OAc)₂ (palladium(II) acetate) are commonly employed.[8] These are reduced in situ to the active Pd(0) species by the phosphine ligand or the amine. For challenging substrates, using advanced, pre-formed palladacycle precatalysts (e.g., G3 or G4 type) can offer superior activity, faster reaction times, and lower catalyst loadings.[9]

Ligand: The Key to Success

The ligand is arguably the most critical variable. For sterically hindered and electron-deficient aryl halides, the use of bulky, electron-rich monophosphine ligands from the "Buchwald family" is essential.[14] These ligands promote the crucial reductive elimination step while preventing catalyst decomposition and side reactions.[5]

-

Recommended Ligands:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand, often a first choice for difficult couplings.[7][15]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high activity, particularly with challenging substrates.

-

BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): An exceptionally active ligand that can facilitate reactions at lower temperatures.[9]

-

Bidentate phosphine ligands like BINAP or DPPF, while historically important, are generally less effective for this substrate class compared to the more sterically demanding monophosphine ligands.[1][12]

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[16] The choice of base can dramatically influence reaction rate and yield.[10][11][17]

-

Sodium tert-butoxide (NaOtBu): The most commonly used and often most effective base for aminations of aryl bromides. Its high basicity (pKaH ≈ 19) ensures efficient deprotonation of a wide range of amines.[8][16]

-

Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base that can be effective, particularly if NaOtBu leads to side reactions.

-

Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): While useful for base-sensitive substrates, these are generally not strong enough for the efficient amination of challenging, electron-deficient aryl halides unless paired with very active catalyst systems.[8][9]

Solvent

The solvent must be aprotic and capable of solubilizing the reaction components. It should also be rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

-

Toluene: An excellent, non-polar choice that is widely used.[10][15]

-

1,4-Dioxane: A more polar aprotic solvent that can sometimes improve solubility and reaction rates.[13]

-

tert-Butanol (t-BuOH): Often used in conjunction with toluene, particularly with phosphate bases.[9]

Recommended Protocol and Optimization Strategies

The following protocol provides a robust starting point for the amination of this compound. It is designed to be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

General Experimental Protocol

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Reagents & Stoichiometry:

| Component | Molar Equiv. | Amount (for 1 mmol Ar-Br) | Purpose |

| This compound | 1.0 | 266.05 mg | Aryl Halide |

| Amine | 1.2 - 1.5 | Varies | Nucleophile |

| Pd₂(dba)₃ | 0.01 (1 mol%) | 9.2 mg | Catalyst Precursor |

| XPhos | 0.03 (3 mol%) | 14.3 mg | Ligand |

| Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 | 134.5 - 192.2 mg | Base |

| Anhydrous, Degassed Toluene | - | 5 mL (0.2 M) | Solvent |

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide under an inert nitrogen or argon atmosphere.

-

Addition: Add the anhydrous, degassed toluene, followed by the amine and then the this compound.

-

Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 6-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The disappearance of the starting aryl bromide is a key indicator.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base. | Ensure all reagents and solvents are anhydrous and degassed.[18] Increase temperature to 110 °C. Ensure vigorous stirring to suspend the base.[8] Screen alternative ligands (e.g., RuPhos, BrettPhos). |

| Hydrodehalogenation | β-Hydride elimination is competing with reductive elimination. | Use a bulkier ligand (e.g., BrettPhos). Ensure the base is not excessively strong or used in large excess. Lowering the temperature slightly may help. |

| Side Product Formation | Reaction with other functional groups; Catalyst decomposition. | Confirm the identity of byproducts via MS.[19] If the amine has other nucleophilic sites, consider protection. Screen different bases (e.g., LHMDS or K₃PO₄) which may offer different selectivity.[20] |

| Incomplete Reaction | Steric hindrance is too great for the chosen conditions; Catalyst has deactivated over time. | Switch to a more active precatalyst (e.g., XPhos Pd G3). Increase catalyst and ligand loading to 2-5 mol%. Consider microwave irradiation to accelerate the reaction.[4][21] |

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's electronic deficiency and steric hindrance. By selecting a highly active catalyst system, typically comprising a palladium source paired with a bulky, electron-rich monophosphine ligand like XPhos, and employing a strong, non-nucleophilic base such as NaOtBu in an anhydrous, aprotic solvent, researchers can effectively construct the desired C–N bond. The provided protocol serves as a validated starting point, with the troubleshooting guide offering a clear path for optimization.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. youtube.com [youtube.com]

- 17. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. reddit.com [reddit.com]

- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Strategic Catalyst Selection for the Sonogashira Coupling of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Introduction: Navigating the Challenges of a Complex Aryl Halide

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This reaction, catalyzed by palladium and often co-catalyzed by copper, provides a powerful and versatile method for constructing complex molecular architectures, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed guide for selecting the optimal catalyst system for the Sonogashira coupling of a challenging, electronically complex substrate: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene . The unique substitution pattern of this molecule presents specific hurdles that must be addressed through rational catalyst design to achieve high yields and minimize side reactions.

Section 1: Substrate Analysis: Unpacking Electronic and Steric Influences

The reactivity of this compound in a Sonogashira coupling is dictated by the interplay of its substituents. A thorough understanding of these effects is critical for selecting an appropriate catalyst system.

-

Electronic Activation: The aryl bromide is highly electron-deficient. This is due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group (NO₂) and the potent inductive effect of the fluoro group (-F). This electron deficiency facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[4] In many cases, this activation can lead to higher reactivity compared to electron-neutral or electron-rich aryl bromides.[5][6]

-

Steric Hindrance: The nitro group is positioned ortho to the bromine atom. This proximity can introduce moderate steric hindrance around the reaction center, potentially impeding the approach of the bulky palladium catalyst.

-

Functional Group Compatibility: The nitro group is a sensitive functionality that can participate in side reactions under certain conditions. The chosen catalyst system must be mild enough to tolerate its presence. Fortunately, the Sonogashira coupling is known to tolerate a wide array of functional groups, including nitro groups.[7]

The primary challenge lies in balancing the electronic activation with potential steric and functional group-related complications. The goal is to identify a catalyst system that is reactive enough to overcome any steric barriers but selective enough to avoid unwanted side reactions.

Section 2: The Catalytic System: A Component-by-Component Rationale

A successful Sonogashira coupling hinges on the synergy between four key components: the palladium pre-catalyst, the ligand, the optional copper co-catalyst, and the base.

The Palladium Pre-catalyst: The Engine of the Reaction

The active catalyst in the Sonogashira reaction is a Pd(0) species. Typically, a more stable and commercially available Pd(II) salt is used as a "pre-catalyst," which is reduced in situ to the active Pd(0) form.[1]

-

Common Choices: Standard pre-catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are excellent starting points. Pd(PPh₃)₄ is already a Pd(0) complex, while PdCl₂(PPh₃)₂ is readily reduced in the reaction mixture by amines or phosphine ligands.[1]

-

Recommendation: For this substrate, PdCl₂(PPh₃)₂ is a robust and cost-effective choice. Its phosphine ligands are sufficient for this activated aryl bromide, and it reliably generates the active catalyst under standard conditions.

The Ligand: Tuning Reactivity and Selectivity

Phosphine ligands are crucial for stabilizing the palladium center, modulating its electronic properties, and influencing the rates of oxidative addition and reductive elimination.

-

Standard vs. Bulky Ligands: For most aryl bromides, triphenylphosphine (PPh₃) , often included in the pre-catalyst (e.g., PdCl₂(PPh₃)₂), is sufficient. However, for more challenging substrates, particularly less reactive aryl chlorides, bulky and electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are employed to promote the difficult oxidative addition step.[8]

-

Recommendation: Given that this compound is an activated aryl bromide, the standard PPh₃ ligand is the logical starting point. If the reaction is sluggish due to unforeseen steric hindrance, a switch to a more sterically demanding ligand like XPhos could be beneficial.[9]

The Copper Co-catalyst: The Rate Accelerator vs. The Side Reaction Promoter

The "classical" Sonogashira reaction employs a copper(I) salt, typically copper(I) iodide (CuI) , as a co-catalyst.[10]

-

The Role of Copper: CuI reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4] This species readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall catalytic cycle and often allowing the reaction to proceed under milder conditions (e.g., room temperature).[1][11]

-

The Downside of Copper: The primary drawback of using copper is its tendency to catalyze the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling.[12] This leads to the formation of undesirable 1,3-diyne impurities, which can complicate purification and lower the yield of the desired product.

-

The Copper-Free Alternative: To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[13][14] These reactions often require slightly higher temperatures or more specialized ligands but offer a cleaner reaction profile, which is highly desirable in complex multi-step syntheses.[15]

-

Recommendation: To maximize yield and simplify purification, a copper-free protocol is the preferred starting point for this substrate. The electronic activation of the aryl bromide should provide sufficient reactivity to proceed without a copper co-catalyst. A classical copper-catalyzed protocol should be considered a secondary option if the copper-free approach proves inefficient.

The Base: Activating the Alkyne

The base serves two critical functions: deprotonating the terminal alkyne to generate the nucleophilic acetylide species and neutralizing the hydrogen halide (HBr) formed during the catalytic cycle.

-

Common Choices: Amine bases such as triethylamine (TEA) , diisopropylethylamine (DIPEA) , or diisopropylamine (DIPA) are the most common choices and often serve as part of the solvent system.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[16]

-

Recommendation: A liquid amine base like DIPEA or TEA is recommended. They are effective bases and can also act as solvents or co-solvents, ensuring homogeneity.

Section 3: The Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling differs depending on the presence of a copper co-catalyst. Both pathways begin with the oxidative addition of the aryl halide to the active Pd(0) catalyst.

Figure 1. Generalized catalytic cycles for the Sonogashira coupling. The copper-catalyzed pathway (top) involves a distinct copper acetylide intermediate, while the copper-free pathway (bottom) proceeds via direct interaction with the palladium complex.

Section 4: Recommended Catalyst Systems & Protocols

Based on the analysis above, two primary protocols are presented. Protocol A represents the preferred, cleaner copper-free method, while Protocol B offers a classical alternative if higher reactivity is required.

| Parameter | Protocol A: Copper-Free (Preferred) | Protocol B: Classical Cu-Catalyzed |

| Pd Pre-catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ |

| Catalyst Loading | 1-3 mol% | 1-3 mol% |

| Ligand | Triphenylphosphine (PPh₃) | Triphenylphosphine (PPh₃) |

| Ligand Loading | 2-6 mol% (often included with catalyst) | 2-6 mol% (often included with catalyst) |

| Co-catalyst | None | CuI |

| Co-catalyst Loading | N/A | 1-5 mol% |

| Base | DIPEA or TEA | DIPEA or TEA |

| Solvent | THF or DMF | THF or DMF |

| Temperature | 50-80 °C | Room Temperature to 50 °C |

Protocol A: Preferred Method (Copper-Free Sonogashira Coupling)

This protocol is designed to minimize side reactions and simplify product purification.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2-1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Base (e.g., DIPEA, 3.0 equiv)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with an inert gas (N₂ or Ar).

-

Reagent Addition: To the flask, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (0.02 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (to make a ~0.1 M solution based on the aryl bromide), followed by the base (3.0 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.

-

Reaction: Stir the mixture at the desired temperature (start at 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Alternative Method (Classical Copper-Catalyzed Sonogashira)

Use this protocol if Protocol A results in low conversion or is excessively slow.

Materials:

-

Same as Protocol A, with the addition of Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%).

Step-by-Step Methodology:

-

Vessel Preparation & Reagent Addition: Follow steps 1 and 2 from Protocol A. In step 2, add both PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) to the flask. Note: CuI is sensitive to light and air; handle it quickly.

-

Inert Atmosphere: Follow step 3 from Protocol A.

-

Solvent and Reagent Addition: Follow step 4 from Protocol A.

-

Reaction: Stir the mixture at room temperature. If the reaction is slow, gently warm to 40-50 °C. Monitor progress by TLC or GC-MS. The reaction is typically faster than the copper-free version.

-

Workup & Purification: Follow steps 6 and 7 from Protocol A. Note that purification may be more challenging due to the potential presence of alkyne homocoupling byproducts.

Section 5: Experimental Workflow

Figure 2. A streamlined workflow for the Sonogashira coupling experiment.

Section 6: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficient temperature (for Cu-free).3. Poor quality reagents/solvents. | 1. Use fresh catalyst; ensure rigorous inert atmosphere.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents. |

| Alkyne Homocoupling | 1. Presence of oxygen.2. (Protocol B) Copper co-catalyst promoting Glaser coupling. | 1. Improve inert gas technique (degas solvents thoroughly).2. Switch to Protocol A (Copper-Free). |

| Substrate Decomposition | 1. Reaction temperature is too high.2. Incompatible base or solvent. | 1. Lower the reaction temperature.2. Screen alternative bases (e.g., K₂CO₃) or solvents. |

| Low Yield despite Full Conversion | 1. Product loss during workup/purification.2. Formation of unidentified byproducts. | 1. Optimize extraction and chromatography conditions.2. Re-evaluate catalyst system; consider a bulkier ligand (e.g., XPhos) to improve selectivity. |

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]